An In-Depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
An In-Depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a mercapturic acid derivative. This isotopically labeled compound serves as a crucial internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is particularly significant in the field of toxicology and drug metabolism, where it is used to accurately measure exposure to its parent compound, 2,5-dimethylaniline.
2,5-Dimethylaniline, also known as 2,5-xylidine, is an aromatic amine employed in the manufacturing of dyes and other chemical products. Due to its potential toxicity, monitoring human exposure is critical. The un-labeled N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a metabolite of 2,5-dimethylaniline, and its detection in urine serves as a biomarker of exposure. The use of a stable isotope-labeled internal standard like the d3 variant is the gold standard for mitigating variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.
Physicochemical Properties
The following tables summarize the known quantitative data for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 and its non-deuterated analogue.
Table 1: Properties of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
| Property | Value | Source |
| CAS Number | 1331909-07-9 | [2][3] |
| Molecular Formula | C13H14D3NO3S | [2][4] |
| Molecular Weight | 270.37 g/mol | [4] |
| Appearance | Pale Yellow Solid | - |
| Storage Temperature | 2-8°C | |
| Country of Origin | US |
Table 2: Properties of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Non-deuterated)
| Property | Value | Source |
| CAS Number | 581076-70-2 | [2] |
| Molecular Formula | C13H17NO3S | - |
| Molecular Weight | 267.35 g/mol | - |
Table 3: Solubility of N-acetyl-L-cysteine (NAC) - A structurally related compound
| Solvent | Solubility | Source |
| Ethanol | ~50 mg/mL | [5] |
| DMSO | ~50 mg/mL | [5] |
| Dimethyl formamide | ~50 mg/mL | [5] |
| PBS (pH 7.2) | ~30 mg/mL | [5] |
Metabolic Pathway of 2,5-Dimethylaniline
The formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a result of the biotransformation of 2,5-dimethylaniline. This metabolic process, known as the mercapturic acid pathway, is a major route for the detoxification of xenobiotics. The pathway involves the conjugation of the xenobiotic with glutathione, followed by a series of enzymatic modifications.
Synthesis Workflow
The synthesis of N-Acetyl-S-(aryl)-L-cysteine derivatives generally involves the acetylation of L-cysteine followed by conjugation with the aryl compound. For the deuterated version, a deuterated acetyl source is used.
Experimental Protocols
The primary application of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is as an internal standard in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological matrices such as urine.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
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Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known concentration of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 solution (e.g., 10 µL of a 1 µg/mL solution).
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Hydrolysis (Optional): To measure total metabolite concentration (free and conjugated), enzymatic or chemical hydrolysis can be performed at this stage.
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SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (1 mL) and then water (1 mL) through the cartridge.
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Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove other impurities.
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Elution: Elute the analyte and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
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Chromatographic Separation:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
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Injection Volume: 5-10 µL.
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Mass Spectrometric Detection:
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
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Quantification:
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The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.
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A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.
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Conclusion
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is an indispensable tool for researchers and scientists in the fields of toxicology, drug metabolism, and clinical chemistry. Its use as an internal standard in advanced analytical techniques like LC-MS/MS allows for the highly accurate and precise quantification of the corresponding non-deuterated metabolite, a key biomarker for exposure to 2,5-dimethylaniline. The detailed methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in research and development settings.
